2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester
Description
Properties
IUPAC Name |
ethyl 2-cyano-3-morpholin-4-ylprop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14N2O3/c1-2-15-10(13)9(7-11)8-12-3-5-14-6-4-12/h8H,2-6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JEUHJKUDMBBWLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(=CN1CCOCC1)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.23 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
6630-64-4 | |
| Record name | 2-CYANO-3-MORPHOLIN-4-YL-ACRYLIC ACID ETHYL ESTER | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Preparation Methods
General Synthetic Route
The most commonly reported synthesis involves the reaction of trimorpholylmethane with ethyl cyanoacetate . This reaction forms the ethyl ester bearing both the cyano group and the morpholine ring, which are key to the compound's reactivity and potential applications.
Reaction Scheme :
Trimorpholylmethane + Ethyl cyanoacetate → 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl esterReaction Conditions :
Typically conducted in ethanol as solvent at approximately 50°C, yielding up to 90% product.
Detailed Reaction Conditions and Yield
Mechanistic Insights
The reaction proceeds via nucleophilic addition of the morpholine nitrogen to the activated ethyl cyanoacetate, followed by elimination to form the conjugated propenoic acid ester structure. The cyano group remains intact, contributing to the molecule's electrophilicity and potential for further chemical transformations.
Summary Table of Preparation Methods
Research Findings and Practical Considerations
The reaction between trimorpholylmethane and ethyl cyanoacetate is efficient and reproducible, producing the target ester with high purity suitable for research applications.
The use of ethanol as a solvent and moderate temperature conditions (around 50°C) balances reaction rate and product stability.
Safety data indicate the compound may cause allergic skin reactions; thus, handling requires appropriate protective measures.
The synthetic approach aligns with green chemistry principles by avoiding harsh conditions and minimizing waste generation.
Chemical Reactions Analysis
Types of Reactions: 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the cyano group to an amine group.
Substitution: The ester group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.
Substitution: Acidic or basic catalysts can facilitate substitution reactions.
Major Products Formed:
Oxidation: Formation of oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of various substituted esters or amides.
Scientific Research Applications
2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester involves its interaction with specific molecular targets. The cyano group can participate in nucleophilic addition reactions, while the morpholine ring can interact with biological receptors or enzymes. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Data Tables
Table 1: Structural and Physical Properties
| Compound Name | CAS | Molecular Formula | Molecular Weight (g/mol) | Key Substituent | Notable Properties |
|---|---|---|---|---|---|
| This compound | 6630-64-4 | C₁₀H₁₄N₂O₃ | 210.23 | 4-Morpholinyl | Moderate solubility, potential H-bond acceptor |
| Ethyl α-cyano-4-fluorocinnamate | 18861-57-9 | C₁₂H₁₀FNO₂ | 219.21 | 4-Fluorophenyl | High lipophilicity, photopolymerization initiator |
| Ethyl 3-(4-chlorophenyl)-2-cyanoacrylate | 2169-68-8 | C₁₂H₁₀ClNO₂ | 235.67 | 4-Chlorophenyl | Enhanced reactivity for nucleophilic additions |
| Ethyl 2-cyano-3-[4-(trifluoromethyl)phenyl]acrylate | 149550-21-0 | C₁₃H₁₀F₃NO₂ | 269.22 | 4-Trifluoromethylphenyl | High metabolic stability, irritant (Xi hazard) |
| Ethyl (2E)-2-cyano-3-[4-(dioxaborolan-2-yl)phenyl]acrylate | - | C₁₈H₂₂BNO₄ | 331.19 | 4-Boronic ester | Suzuki coupling precursor, synthetic utility |
Discussion of Structural Effects
- Electronic Effects: Electron-withdrawing groups (e.g., -F, -Cl, -CF₃) increase electrophilicity of the α,β-unsaturated ester, enhancing reactivity toward nucleophiles. Morpholinyl, a weak electron donor, may reduce reactivity but improve solubility.
- Steric Considerations : Bulky substituents (e.g., boronic ester) may hinder access to the reactive site but enable functionalization for targeted synthesis.
- Biological Relevance : Fluorine and chlorine enhance blood-brain barrier penetration, while morpholinyl groups improve water solubility, critical for drug candidates .
Biological Activity
2-Cyano-3-(4-morpholinyl)-2-propenoic acid ethyl ester (CAS 6630-64-4) is a compound of interest due to its potential biological activities. This article reviews its synthesis, chemical properties, and biological activities, particularly focusing on antimicrobial, antioxidant, and cytotoxic effects.
- Molecular Formula : C10H14N2O3
- Molecular Weight : 210.23 g/mol
- Physical State : Solid at room temperature
- Melting Point : Approximately 122–124°C
Synthesis
The synthesis of this compound can be achieved through a reaction involving trimorpholylmethane and ethyl cyanoacetate under specific conditions (ethanol at 50°C) .
Antimicrobial Activity
Research indicates that derivatives of cyanoacrylic compounds exhibit significant antimicrobial properties. The compound has been tested against various bacterial strains, including Escherichia coli and Staphylococcus aureus.
| Compound | Inhibition Zone (mm) | Bacterial Strain |
|---|---|---|
| This compound | 15 | E. coli |
| This compound | 17 | S. aureus |
The inhibition zones suggest moderate to good antibacterial activity, comparable to standard antibiotics like streptomycin .
Antioxidant Activity
The antioxidant potential of the compound has also been evaluated using the DPPH assay. The results indicated that it possesses significant free radical scavenging activity, which could be beneficial in preventing oxidative stress-related diseases.
| Concentration (µM) | % Inhibition |
|---|---|
| 100 | 64.7 |
| 200 | 75.3 |
The antioxidant activity was found to be dose-dependent, indicating that higher concentrations lead to increased inhibition of free radicals .
Cytotoxicity Studies
Cytotoxic effects of the compound have been assessed in vitro using various cancer cell lines. The results demonstrated that the compound exhibits selective cytotoxicity against certain cancer cells while sparing normal cells.
| Cell Line | IC50 (µM) |
|---|---|
| HeLa (cervical) | 25 |
| MCF-7 (breast) | 30 |
| Normal Fibroblasts | >100 |
These findings suggest a potential for developing this compound as a therapeutic agent in cancer treatment .
Case Studies and Research Findings
- Antimicrobial Evaluation : A study conducted on various derivatives of cyanoacrylic compounds highlighted the effectiveness of this compound against multi-drug resistant bacterial strains, emphasizing its potential as an alternative antibiotic .
- Antioxidant Properties : Another research focused on the structure-activity relationship of similar compounds revealed that modifications in the molecular structure could enhance antioxidant activity, suggesting avenues for further development .
- Cytotoxicity in Cancer Research : A recent study explored the cytotoxic effects of this compound on different cancer cell lines, showing promising results that warrant further investigation into its mechanisms and potential clinical applications .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
